molecular formula C11H19NO4 B7053704 1-(3-Hydroxyazetidin-1-yl)-3-(oxan-4-yloxy)propan-1-one

1-(3-Hydroxyazetidin-1-yl)-3-(oxan-4-yloxy)propan-1-one

Cat. No.: B7053704
M. Wt: 229.27 g/mol
InChI Key: BGTYRGUGTNJAPK-UHFFFAOYSA-N
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Description

1-(3-Hydroxyazetidin-1-yl)-3-(oxan-4-yloxy)propan-1-one is a synthetic organic compound that features both azetidine and tetrahydropyran moieties. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Hydroxyazetidin-1-yl)-3-(oxan-4-yloxy)propan-1-one typically involves the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Tetrahydropyran Moiety: This step may involve etherification reactions where the hydroxyl group of the azetidine derivative reacts with a tetrahydropyran derivative.

    Final Assembly: The final step involves linking the two main fragments through a propanone bridge, often using condensation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxyazetidin-1-yl)-3-(oxan-4-yloxy)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Possible applications in drug development, particularly for compounds targeting the central nervous system.

    Industry: Use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxyazetidin-1-yl)-3-(oxan-4-yloxy)propan-1-one would depend on its specific biological target. Generally, compounds with azetidine and tetrahydropyran rings can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Azetidine Derivatives: Compounds like azetidine-2-carboxylic acid.

    Tetrahydropyran Derivatives: Compounds like tetrahydropyran-4-ol.

Uniqueness

1-(3-Hydroxyazetidin-1-yl)-3-(oxan-4-yloxy)propan-1-one is unique due to the combination of azetidine and tetrahydropyran rings, which may confer distinct biological activities and chemical reactivity compared to other compounds.

Properties

IUPAC Name

1-(3-hydroxyazetidin-1-yl)-3-(oxan-4-yloxy)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c13-9-7-12(8-9)11(14)3-6-16-10-1-4-15-5-2-10/h9-10,13H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTYRGUGTNJAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OCCC(=O)N2CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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